molecular formula C14H25BO4 B13480342 Ethyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)acetate

Ethyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)acetate

Cat. No.: B13480342
M. Wt: 268.16 g/mol
InChI Key: XQHIGGHEJJMDNM-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)acetate is an organic compound that features a boron-containing dioxaborolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity, particularly in the context of organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)acetate typically involves the reaction of cyclobutyl derivatives with boronic esters. One common method includes the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst to facilitate the borylation reaction . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation reactions using similar methodologies but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Typical conditions involve inert atmospheres and controlled temperatures to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and various substituted organic compounds, depending on the specific reaction and conditions employed.

Scientific Research Applications

Ethyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)acetate involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Ethyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)acetate apart is its cyclobutyl ring, which imparts unique steric and electronic properties. This can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C14H25BO4

Molecular Weight

268.16 g/mol

IUPAC Name

ethyl 2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]acetate

InChI

InChI=1S/C14H25BO4/c1-6-17-11(16)10-14(8-7-9-14)15-18-12(2,3)13(4,5)19-15/h6-10H2,1-5H3

InChI Key

XQHIGGHEJJMDNM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CCC2)CC(=O)OCC

Origin of Product

United States

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